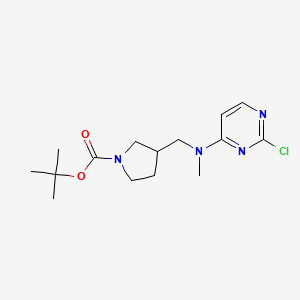
3-Hydroxy Ketoprofen
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy Ketoprofen typically involves the selective reduction of ketoprofen. One common method includes the use of 1-benzotriazole carboxylic acid chloride as a reagent, which facilitates the activation of the carboxylic and hydroxy groups . The reaction conditions often require controlled temperatures and specific catalysts to ensure the selective reduction and formation of the hydroxy derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale reduction processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Hydroxy Ketoprofen undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of ketones and other oxidized derivatives.
Reduction: Selective reduction of ketoprofen to form this compound.
Substitution: Reactions involving the substitution of the hydroxyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reagents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions may involve acidic or basic catalysts to facilitate the substitution reactions.
Major Products: The major products formed from these reactions include various hydroxy derivatives, ketones, and substituted compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-Hydroxy Ketoprofen has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential effects on cellular processes and enzyme activities.
Mécanisme D'action
The mechanism of action of 3-Hydroxy Ketoprofen involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the synthesis of prostaglandins. By inhibiting these enzymes, this compound reduces inflammation, pain, and fever . The hydroxyl group at the third position may enhance its binding affinity and selectivity towards these enzymes, contributing to its pharmacological effects.
Comparaison Avec Des Composés Similaires
Ketoprofen: The parent compound, widely used as an NSAID.
Ibuprofen: Another common NSAID with similar anti-inflammatory and analgesic properties.
Naproxen: Known for its long-lasting effects in reducing pain and inflammation.
Uniqueness: 3-Hydroxy Ketoprofen stands out due to the presence of the hydroxyl group, which may enhance its pharmacokinetic properties and reduce side effects compared to its parent compound . This modification can lead to improved solubility, bioavailability, and therapeutic efficacy.
Propriétés
Formule moléculaire |
C16H14O4 |
|---|---|
Poids moléculaire |
270.28 g/mol |
Nom IUPAC |
2-[3-(3-hydroxybenzoyl)phenyl]propanoic acid |
InChI |
InChI=1S/C16H14O4/c1-10(16(19)20)11-4-2-5-12(8-11)15(18)13-6-3-7-14(17)9-13/h2-10,17H,1H3,(H,19,20) |
Clé InChI |
RHJXPGJIYUQAGM-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC(=CC=C1)C(=O)C2=CC(=CC=C2)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(4S,12E)-4-methyl-2,8-dioxo-16-(2,2,2-trichloroethoxysulfonyloxy)-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-18-yl] 2,2,2-trichloroethyl sulfate](/img/structure/B15294698.png)

![[1-hydroxy-3-[pentyl(trideuterio(113C)methyl)amino]-1-phosphonopropyl]phosphonic acid](/img/structure/B15294711.png)








![3-Chloro-N-[(1,1-Dimethylethoxy)carbonyl]-D-Alanine Methyl Ester](/img/structure/B15294768.png)


